Vernolide B
Overview
Description
Vernolide B is a sesquiterpene lactone isolated from the plant Vernonia cinerea.
Mechanism of Action
Target of Action
Vernolide-B, a sesquiterpene lactone isolated from Vernonia cinerea , has been found to exhibit cytotoxicity against human KB, NCI-661, and HeLa tumor cell lines . .
Mode of Action
This can lead to the modification of protein function and subsequent cellular effects .
Biochemical Pathways
Sesquiterpene lactones, including vernolide-b, are often associated with anti-inflammatory and anti-cancer effects, suggesting they may impact pathways related to inflammation and cell proliferation .
Result of Action
Vernolide-B has been reported to exhibit cytotoxic effects against certain human tumor cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially impact the activity and stability of vernolide-b, as is the case with many bioactive compounds .
Biochemical Analysis
Biochemical Properties
Vernolide-B plays a role in biochemical reactions, particularly in the context of its cytotoxic activity. It interacts with various biomolecules within cells, contributing to its cytotoxic effects
Cellular Effects
Vernolide-B has been found to exhibit cytotoxicity against several cell lines, including KB, NCI-661, and HeLa cells . It influences cell function by inducing cytotoxic effects, which may involve alterations in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Vernolide B is typically isolated from the ethanolic extracts of Vernonia cinerea stems. The isolation process involves bioassay-directed fractionation, which helps in identifying and extracting the active compounds . The specific synthetic routes and reaction conditions for this compound are not extensively documented, but the isolation process generally includes solvent extraction, chromatography, and spectroscopic analysis for compound identification .
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural occurrence in Vernonia cinerea. The primary method of obtaining this compound remains the extraction from the plant itself .
Chemical Reactions Analysis
Types of Reactions: Vernolide B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Vernolide B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is studied for its unique sesquiterpene lactone structure and its reactivity in various chemical reactions. Researchers explore its potential as a precursor for synthesizing other bioactive compounds .
Biology: In biological research, this compound is investigated for its cytotoxic properties. It has shown activity against various human tumor cell lines, including KB, NCI-661, and HeLa cells .
Medicine: In medicine, this compound is explored for its potential as an anticancer agent. Its cytotoxicity against tumor cells makes it a promising candidate for developing new cancer therapies .
Industry: Its unique chemical properties may lead to the development of new materials or chemical processes .
Comparison with Similar Compounds
- Vernolide-A
- Hirsutinolide-13-O-acetate
- 8 α-tigloyloxyhirsutinolide-13-O-acetate
- 8 α-(2-methylacryloyloxy)-1 α-methoxyhirsutinolide-13-O-acetate
Comparison: Vernolide B is unique among these compounds due to its specific cytotoxic profile and the particular sesquiterpene lactone structure it possesses. While Vernolide-A also exhibits potent cytotoxicity, this compound has shown marginal cytotoxicity against certain tumor cell lines
Biological Activity
Vernolide B is a sesquiterpene lactone derived from the plant Vernonia cinerea, known for its potential therapeutic properties. This article delves into the biological activities of this compound, particularly its cytotoxic effects against various cancer cell lines, its mechanisms of action, and related case studies.
Chemical Structure and Classification
This compound belongs to a class of compounds known as sesquiterpene lactones, characterized by a specific molecular structure that includes a lactone ring. This structural feature is significant as it contributes to the compound's biological activity. The chemical formula for this compound is CHO, and it has a CAS number of 618860-58-5 .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against various tumor cell lines. The results indicate that while Vernolide A demonstrates potent cytotoxicity, this compound exhibits marginal cytotoxicity.
Cytotoxicity Data Table
Cell Line | ED50 (μg/mL) for this compound |
---|---|
KB (oral carcinoma) | 3.78 |
NCI-661 (lung carcinoma) | 5.88 |
HeLa (cervical carcinoma) | 6.42 |
The above table summarizes the effective doses (ED50) at which this compound induces cytotoxic effects on selected cancer cell lines . Notably, these values indicate that this compound is significantly less potent than its counterpart, Vernolide A, which has an ED50 as low as 0.02 μg/mL against similar cell lines .
The biological activity of sesquiterpene lactones, including this compound, is often attributed to their ability to interact with cellular signaling pathways. One major mechanism involves the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a crucial role in regulating inflammation and cancer progression. By inhibiting NF-κB, these compounds can potentially reduce inflammatory responses and inhibit tumor growth .
Case Studies
- Cytotoxicity in Cancer Treatment : In a study by Kuo et al., this compound was tested alongside other compounds against several cancer cell lines (KB, DLD1, NCI661, HeLa). While it displayed some level of cytotoxicity, the authors recommended further investigation into its structure-activity relationship to enhance its efficacy .
- Comparative Analysis with Vernolide A : Research indicates that Vernolide A is significantly more effective than this compound in inducing cell death in cancer cells. This highlights the need for ongoing research to understand the differences in their mechanisms and potential modifications that could enhance the activity of this compound .
Properties
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O8/c1-7-13(2)20(25)29-17-10-14(3)23(27-6)9-8-22(5,31-23)11-18-19(17)16(21(26)30-18)12-28-15(4)24/h7,11,14,17H,8-10,12H2,1-6H3/b13-7+,18-11+/t14-,17+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBBPLMBWXKCDP-RRPNGBMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the cytotoxic activity of vernolide-B against human tumor cell lines?
A1: Vernolide-B exhibited marginal cytotoxicity against the human tumor cell lines KB, NCI-661, and Hela. The ED50 values were determined as 3.78 µg/mL, 6.42 µg/mL, and 5.88 µg/mL for KB, Hela, and NCI-661, respectively []. This indicates that a higher concentration of vernolide-B is needed to achieve 50% growth inhibition compared to vernolide-A, which demonstrated potent cytotoxicity against the same cell lines.
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